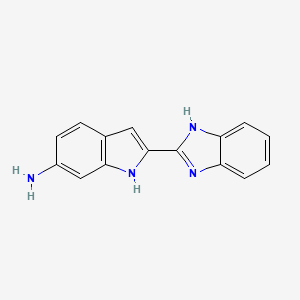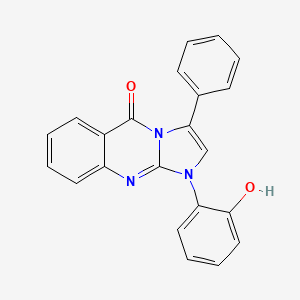
2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a formamido group, a methoxy group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid typically involves the following steps:
Nitration: The starting material, 4-methoxyphenylacetic acid, undergoes nitration to introduce the nitro group at the 3-position.
Formylation: The nitrated product is then subjected to formylation to introduce the formamido group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The formamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products
Oxidation: 4-methoxy-3-nitrobenzoic acid.
Reduction: (S)-2-Formamido-3-(4-methoxy-3-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological molecules, while the nitro and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid: The enantiomer of the compound.
4-Methoxy-3-nitrophenylacetic acid: Lacks the formamido group.
2-Formamido-3-(4-methoxyphenyl)propanoic acid: Lacks the nitro group.
Uniqueness
(S)-2-Formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid is unique due to the combination of its chiral center, formamido group, methoxy group, and nitro group. This unique structure allows it to participate in a wide range of chemical reactions and interactions, making it valuable for various scientific applications.
Properties
Molecular Formula |
C11H12N2O6 |
|---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2-formamido-3-(4-methoxy-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O6/c1-19-10-3-2-7(5-9(10)13(17)18)4-8(11(15)16)12-6-14/h2-3,5-6,8H,4H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
YAMGHCQJSVPBNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)NC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


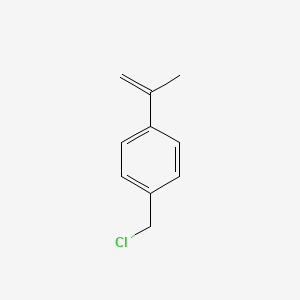


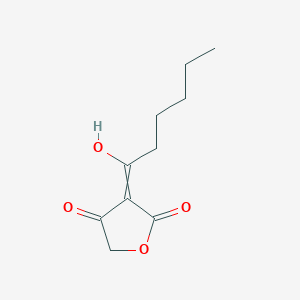
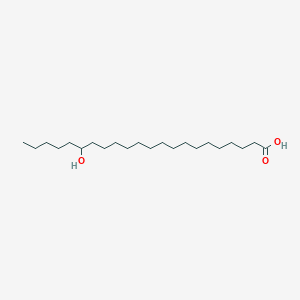


![acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide](/img/structure/B14333537.png)
![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)



